molecular formula C6H9NO2 B1357561 3-(Isoxazol-4-yl)propan-1-ol CAS No. 10421-09-7

3-(Isoxazol-4-yl)propan-1-ol

Cat. No. B1357561
CAS RN: 10421-09-7
M. Wt: 127.14 g/mol
InChI Key: UAJXYTTYMXWESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isoxazol-4-yl)propan-1-ol (3-IP) is a compound derived from the oxazole family of heterocyclic compounds, and is a versatile intermediate for the synthesis of numerous biologically active compounds. It is a valuable and important synthetic intermediate due to its ability to be readily converted into other compounds with different properties and functions. 3-IP has been studied extensively in scientific research due to its potential applications in medicinal chemistry, organic synthesis, and drug design.

Scientific research applications

Synthesis and Antifungal Activity

  • Synthesis of New Isoxazoles for Antifungal Application: New isoxazole derivatives, including compounds related to 3-(Isoxazol-4-yl)propan-1-ol, were synthesized and evaluated for their antifungal activities against various strains including Candida albicans. The study focused on the structure-activity relationship of these compounds (Chevreuil et al., 2007).

Larvicidal Activity

  • Larvicidal Isoxazoles Against Aedes Aegypti Larvae: A study synthesized 3,5-disubstituted isoxazoles and tested them for larvicidal activity against Aedes aegypti larvae. This research provides insights into the potential use of isoxazole derivatives as larvicides (Silva-Alves et al., 2013).

Synthesis for Benzothiazole Derivatives

  • Synthesis Involving Isoxazole and Benzothiazole: A process was developed for synthesizing derivatives involving 3-(Isoxazol-4-yl)propan-1-ol and benzothiazole, showcasing the compound's utility in complex organic syntheses (Azimi et al., 2014).

Antifungal Derivatives

  • Antifungal 1,3-Bis-(1,2,3-Triazol-1-yl)-Propan-2-ol Derivatives: Research into 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, related to 3-(Isoxazol-4-yl)propan-1-ol, demonstrated high activity against Candida spp., suggesting potential antifungal applications (Zambrano-Huerta et al., 2019).

Corrosion Inhibition

  • Use in Corrosion Inhibition: A study on quinoxaline-based propanones, structurally related to 3-(Isoxazol-4-yl)propan-1-ol, showed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, highlighting the compound's potential in industrial applications (Olasunkanmi & Ebenso, 2019).

Antioxidant and Antimicrobial Activities

  • Isoxazoles with Antioxidant and Antimicrobial Properties: Novel substituted isoxazoles were synthesized and screened for their antioxidant and antimicrobial activities. This research indicates the potential use of 3-(Isoxazol-4-yl)propan-1-ol derivatives in the development of new antimicrobial and antioxidant agents (Lokeshwari & Kumar, 2017).

properties

IUPAC Name

3-(1,2-oxazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-3-1-2-6-4-7-9-5-6/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJXYTTYMXWESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599468
Record name 3-(1,2-Oxazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isoxazol-4-yl)propan-1-ol

CAS RN

10421-09-7
Record name 3-(1,2-Oxazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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